REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[CH:12]1([CH3:22])[CH2:17][CH2:16][CH:15]([CH:18]([CH3:20])[CH3:19])[CH:14](O)[CH2:13]1.C1(C)C(S(O)(=O)=O)=CC=CC=1.O>C1(C)C=CC=CC=1>[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([O:5][CH:14]1[CH:15]([CH:18]([CH3:20])[CH3:19])[CH2:16][CH2:17][CH:12]([CH3:22])[CH2:13]1)=[O:4]
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Name
|
|
Quantity
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2.1 kg
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Type
|
reactant
|
Smiles
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OC(C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is removed from circulation in a water separator
|
Type
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CUSTOM
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Details
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When water is no longer separated
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Type
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TEMPERATURE
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Details
|
the mixture is cooled
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Type
|
WASH
|
Details
|
washed with 4 l of saturated NaHCO3 and twice with 4 l of water
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Type
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CONCENTRATION
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Details
|
concentrated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC1CC(CCC1C(C)C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |